Pyrrolidine Hydriodide
Description
Significance of Pyrrolidine (B122466) Scaffolds in Advanced Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. researchgate.netresearchgate.net This structural motif is prevalent in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as in numerous synthetic compounds with significant biological activity. nih.govchemicalbook.com In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The significance of the pyrrolidine scaffold in advanced organic synthesis stems from several key features:
Stereochemistry and Chirality: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of up to four stereogenic centers, leading to a high degree of stereoisomerism. nih.gov This three-dimensional complexity is crucial for designing molecules that can selectively interact with biological targets. nih.govresearchgate.net The non-essential amino acid L-proline, which features a chiral pyrrolidine ring, is a frequently used building block and catalyst in stereoselective synthesis. nih.gov
Organocatalysis: Chiral pyrrolidines have emerged as highly effective organocatalysts, capable of promoting a wide range of chemical transformations in an enantioselective manner. mdpi.com These catalysts often operate through enamine or iminium ion intermediates, providing a powerful alternative to metal-based catalysts and contributing to the development of more environmentally friendly synthetic methods. mdpi.com
Synthetic Versatility: The pyrrolidine scaffold serves as a versatile building block for the construction of more complex molecules. mdpi.com A multitude of synthetic methods have been developed for the construction and functionalization of the pyrrolidine ring, including 1,3-dipolar cycloaddition reactions, tandem cycloisomerization/hydrogenation, and various C-H amination reactions. researchgate.netorganic-chemistry.org These strategies provide chemists with the tools to create a diverse library of pyrrolidine-based compounds. frontiersin.org
The continuous development of novel synthetic strategies for creating substituted chiral pyrrolidines underscores the immense interest and importance of this structural motif in modern organic chemistry. mdpi.com
Role of Hydriodide Salts in Contemporary Chemical Transformations
Hydriodide salts are ionic compounds that release the iodide ion (I⁻) in solution. In the context of organic chemistry, these salts play several important roles in a variety of chemical transformations. The term "salt hydrolysis" describes the reaction where one of the ions from a salt reacts with water, which can result in an acidic or basic solution. libretexts.orglibretexts.org
The utility of hydriodide salts in chemical reactions can be attributed to the properties of the iodide ion:
Nucleophilicity: The iodide ion is an excellent nucleophile, meaning it readily donates its electrons to form new chemical bonds. This property is exploited in substitution reactions where iodide can displace other leaving groups.
Reducing Agent: Iodide can act as a reducing agent, meaning it can donate electrons to another substance in a redox reaction. This is a key aspect of its role in various catalytic cycles.
Formation of Acidic Solutions: When a salt derived from a strong acid (like hydroiodic acid, HI) and a weak base is dissolved in water, the resulting solution is acidic. openstax.org This acidic nature can itself be a catalyst for certain reactions.
The specific applications of hydriodide salts are diverse and span various areas of organic synthesis. They are integral components in reactions such as the synthesis of alkyl iodides, dealkylation reactions, and as additives in a range of cross-coupling and carbonylation reactions. The ability of the iodide ion to participate in both nucleophilic and redox processes makes hydriodide salts a versatile tool for the modern synthetic chemist.
Properties
IUPAC Name |
pyrrolidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.HI/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFMZFFIQRMJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45361-12-4 | |
| Record name | Pyrrolidine Hydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Pyrrolidine Hydriodide and Its Derivatives
Direct Synthetic Routes to Pyrrolidine (B122466) Hydriodide
The most straightforward methods for the preparation of pyrrolidine hydriodide involve the deprotection of a protected pyrrolidine precursor followed by salt formation.
Synthesis from N-Boc Pyrrolidine Precursors
A common and efficient pathway to this compound begins with the deprotection of N-tert-butoxycarbonyl (N-Boc) pyrrolidine. The Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The deprotection of N-Boc-pyrrolidine is a key step in many synthetic sequences. wikipedia.org
The general reaction involves treating N-Boc pyrrolidine with a strong acid to cleave the carbamate (B1207046) linkage, releasing the free pyrrolidine and byproducts such as tert-butanol (B103910) and carbon dioxide. While various acids can be employed for this purpose, the choice of acid is crucial when the desired product is a specific salt, such as the hydriodide.
Following the removal of the Boc group, the resulting free pyrrolidine, being a secondary amine, readily reacts with hydriodic acid (HI) in a standard acid-base neutralization reaction to form the pyrrolidinium (B1226570) iodide salt, commonly referred to as this compound. organic-chemistry.org This reaction is typically carried out in an inert solvent.
Utilization of Trimethylsilyl (B98337) Iodide (TMSI) in Demasking and Salt Formation
Trimethylsilyl iodide (TMSI) has emerged as a versatile and effective reagent for the deprotection of N-Boc protected amines, including N-Boc pyrrolidine. nih.govnih.gov This method offers a mild and efficient alternative to traditional strong acid-catalyzed deprotection. TMSI is known to cleave the Boc group under neutral conditions, which can be advantageous for substrates sensitive to harsh acidic environments. nih.govrsc.org
The reaction mechanism involves the attack of the iodide ion on the tert-butyl group of the Boc-protected pyrrolidine, facilitated by the Lewis acidity of the silicon atom. This process generates trimethylsilyl carbamate, which is unstable and subsequently decomposes to release the free amine, carbon dioxide, and tert-butyl iodide.
A significant advantage of using TMSI is that the hydriodide salt can often be formed in situ or upon workup. The reaction itself can generate iodide ions, and if conducted in an appropriate solvent, the resulting free pyrrolidine can be directly protonated to yield this compound. This one-pot deprotection and salt formation strategy is highly efficient. google.commdpi.com
Stereoselective Synthesis of Pyrrolidine Derivatives via Hydriodide Intermediates
The development of stereoselective methods for the synthesis of substituted pyrrolidines is of paramount importance for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. Hydriodide intermediates can play a role in these synthetic pathways, often being formed during deprotection steps or used to isolate and purify chiral pyrrolidine derivatives.
Asymmetric Deprotonation and Stannylation Approaches
One powerful strategy for the enantioselective functionalization of pyrrolidine is through asymmetric deprotonation. This method typically involves the use of a chiral lithium amide base, such as the complex formed between sec-butyllithium (B1581126) (s-BuLi) and a chiral diamine like (-)-sparteine, to selectively remove a proton from one of the enantiotopic α-positions of N-Boc pyrrolidine.
The resulting configurationally stable α-lithiated intermediate can then be trapped with an electrophile, such as a stannane, to introduce a substituent in a stereocontrolled manner. While the direct product of this reaction is the N-Boc protected stannylated pyrrolidine, subsequent deprotection, potentially leading to a hydriodide salt for purification or further reaction, allows for the isolation of the chiral pyrrolidine derivative. Studies have explored various stoichiometric ligands to optimize the enantioselectivity of this deprotonation. A concise and efficient enantioselective strategy for synthesizing phenanthroindolizidine alkaloids has been developed featuring an asymmetric deprotonation/diastereoselective carbonyl addition sequence.
| Ligand | Enantiomeric Ratio (er) | Yield (%) |
| Diamine 10 | 86:14 | - |
| rac-16 | 90:10 | 61 |
| Diamine 24 | 86:14 | - |
Chiral Auxiliary-Mediated Stereocontrol
Chiral auxiliaries provide a reliable method for controlling the stereochemistry of reactions involving the pyrrolidine ring. In this approach, a chiral molecule is temporarily attached to the pyrrolidine nitrogen, directing the stereochemical outcome of subsequent reactions.
For instance, chiral N-tert-butanesulfinyl groups have been employed in the synthesis of 2-substituted pyrrolidines. The addition of Grignard reagents to γ-chloro-N-tert-butanesulfinyl aldimines, followed by base-catalyzed cyclization, provides diastereomerically pure N-tert-butanesulfinyl-2-substituted pyrrolidines. The choice of chiral starting material dictates which diastereomer is formed. Subsequent removal of the sulfinyl group with a mild acid yields the enantiomerically enriched 2-substituted pyrrolidine, which can be isolated as its hydriodide salt.
| Reducing Agent | Diastereomeric Ratio | Yield (%) |
| LiBHEt3 | 99:1 | 98 |
| DIBAL-H with LiHMDS | 1:99 | 98 |
Cycloaddition Reactions for Pyrrolidine Ring Construction
[3+2] Cycloaddition reactions are a powerful tool for the construction of the five-membered pyrrolidine ring with excellent control over stereochemistry. organic-chemistry.org These reactions typically involve the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
Azomethine ylides are common 1,3-dipoles used in these reactions. They can be generated in situ and react with a variety of alkenes to form pyrrolidine derivatives. The stereochemical outcome of the cycloaddition can be controlled by using chiral catalysts or by incorporating chiral information into either the dipole or the dipolarophile. For example, the reaction of an azomethine ylide with a chiral N-tert-butanesulfinylazadiene can lead to densely substituted pyrrolidines with high diastereoselectivity.
While the initial product of the cycloaddition is the intact pyrrolidine ring, subsequent transformations, including deprotection and salt formation, can lead to the corresponding hydriodide derivatives. This strategy allows for the creation of multiple stereocenters in a single step, making it a highly efficient approach to complex pyrrolidine structures.
Intramolecular Cyclization Strategies in Complex Pyrrolidine Architectures
The construction of complex molecular frameworks containing the pyrrolidine ring often relies on intramolecular cyclization reactions. These strategies are pivotal in creating intricate, multi-ring systems with a high degree of stereochemical control. A notable approach involves the intramolecular [3+2] cycloaddition of glycine (B1666218), which serves to form the pyrrolidine ring within a larger polycyclic structure. mdpi.com For instance, the synthesis of both cis- and trans-pentacyclic compounds has been achieved through this methodology. mdpi.com The process can be initiated by a Suzuki coupling, followed by N-allylation or N-propargylation, deprotection, and subsequent Swern oxidation to yield an aldehyde intermediate. This intermediate then undergoes an intramolecular [3+2] cycloaddition with glycine to generate the fused pyrrolidine ring system. mdpi.com
Another powerful strategy is the cascade process for synthesizing tricyclic amines from acyclic precursors. This method involves the formation of a cyclic azomethine ylide from an aldehyde and a primary amine, which then undergoes in situ cyclative N-alkylation. mdpi.com Such cascade reactions are highly efficient in building molecular complexity in a single step.
Furthermore, enzymatic approaches are emerging as a powerful tool for intramolecular C(sp3)–H amination to construct chiral pyrrolidines. acs.org Through directed evolution, enzymes like cytochrome P411 have been engineered to catalyze the insertion of alkyl nitrenes into C-H bonds, leading to the formation of pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. acs.org
| Cyclization Strategy | Key Reaction | Precursors | Product Architecture |
| Intramolecular [3+2] Cycloaddition | Glycine-based cycloaddition | N-allylated/propargylated intermediates, glycine | Fused pentacyclic systems |
| Cascade Cycloaddition | Azomethine ylide formation and cyclative N-alkylation | Acyclic aldehydes and primary amines | Tricyclic amines |
| Enzymatic C-H Amination | Intramolecular alkyl nitrene C(sp3)–H insertion | Alkyl azides | Chiral pyrrolidines |
Preparation of Pyrrolidine-Containing Guanidinium (B1211019) Salts
The synthesis of pyrrolidine-containing guanidinium salts is of significant interest due to the diverse biological activities exhibited by guanidinium alkaloids. These natural products often feature a polycyclic guanidine-containing core. nih.gov The preparation of such complex molecules presents a considerable synthetic challenge.
One approach to forming guanidinium salts involves the reaction of a pyrrolidine derivative with a guanidinylating agent. Bicyclic guanidinium derivatives have been shown to efficiently catalyze conjugate addition reactions, suggesting their utility in synthesis. The catalytic activity is attributed to the formation of strong ion-pairing and hydrogen-bonding in the transition state.
In the context of pyrimidine (B1678525) chemistry, pyrrolidine has been utilized in a deconstruction-reconstruction strategy for isotopic labeling. This process involves the cleavage of a pyrimidinium ion with pyrrolidine to form a vinamidinium salt. acs.org This vinamidinium salt can then be cyclized with labeled amidines to generate isotopically enriched pyrimidines. acs.org While not directly forming a stable this compound salt, this methodology highlights the reactivity of pyrrolidine in forming charged intermediates that can be further functionalized.
| Method | Reactants | Intermediate/Product | Key Feature |
| Catalysis | Pyrrolidine, 2-(5H)-furanone | Conjugate addition product | Catalyzed by bicyclic guanidinium derivatives |
| Deconstruction-Reconstruction | Pyrimidinium salt, pyrrolidine | Vinamidinium salt | Used for isotopic labeling of pyrimidines |
Synthesis of Substituted Pyrrolidinones and Pyrrolidinediones
Substituted pyrrolidinones and pyrrolidinediones are important classes of heterocyclic compounds with significant biological and laboratory applications. combichemistry.com A variety of synthetic methods have been developed for their preparation.
One general and effective synthesis of 5-mono- and disubstituted 2-pyrrolidinones starts from readily available acyclic hydroxyurethane precursors. combichemistry.com This method relies on a novel oxidative cyclization reaction and is particularly useful for introducing aryl substituents. combichemistry.com
The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and anilines or benzylamines. nih.gov This transformation can proceed via a (3+2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with isocyanates, which directly yields pyrrolidones. nih.gov
For the synthesis of pyrrolidine-2,3-diones, a facile, diastereoselective, one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported. acs.org This method provides densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. acs.org Condensation reactions of phenylpyruvic acids with various aldehydes and amines have also been employed to synthesize a number of 2,3-pyrrolidinediones. researchgate.net
| Product Class | Synthetic Method | Key Precursors | Notable Features |
| 5-Substituted Pyrrolidinones | Oxidative cyclization | Acyclic hydroxyurethanes | General for aryl substituents combichemistry.com |
| 1,5-Substituted Pyrrolidin-2-ones | (3+2)-Cycloaddition | Donor-acceptor cyclopropanes, isocyanates | Direct formation of pyrrolidone ring nih.gov |
| Pyrrolidine-2,3-diones | Three-component cyclization/allylation | Aldehydes, amines, isocyanides | Diastereoselective, forms quaternary centers acs.org |
| Pyrrolidine-2,3-diones | Condensation reaction | Phenylpyruvic acids, aldehydes, amines | Straightforward synthesis researchgate.net |
Synthetic Routes from Acyclic Precursors to Pyrrolidine Rings
The formation of the pyrrolidine ring from acyclic precursors is a fundamental strategy in heterocyclic synthesis. nih.gov This approach offers the advantage of introducing diverse functionalities into the pyrrolidine ring during its formation. nih.gov
Several general methods have been developed for this purpose, including:
Reductive amination: This involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. mdpi.com
Cyclization of amino alcohols or amino ketones: For example, the cyclization of 1,4-amino alcohols can be achieved under acidic or basic conditions. mdpi.com
Mannich reaction: This is followed by cyclization and reduction to afford the pyrrolidine ring. mdpi.com
More recent advancements include cobalt-catalyzed chemodivergent syntheses of pyrrolidines from levulinic acid and aromatic amines under hydrosilylation conditions. organic-chemistry.org The choice of the amount of phenylsilane (B129415) used can selectively yield either the pyrrolidone or the pyrrolidine. organic-chemistry.org Additionally, a copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds provides a mild and effective route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org
The 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles is another classical and extensively studied method for synthesizing pyrrolidines from acyclic precursors. nih.gov
| Synthetic Method | Acyclic Precursors | Key Reagents/Catalysts |
| Reductive Amination | 1,4-Dicarbonyl compounds, ammonia/primary amines | Reducing agent |
| Cyclization | 1,4-Amino alcohols/ketones | Acid or base |
| Mannich Reaction | Carbonyl compound, amine, active hydrogen compound | - |
| Hydrosilylation | Levulinic acid, aromatic amines | Co2(CO)8, phenylsilane |
| Intramolecular C-H Amination | N-containing acyclic chains | Copper catalyst |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, alkenes | - |
Synthesis of Pyrrolizidine (B1209537) Alkaloid Intermediates Featuring Hydriodide Moieties
Pyrrolizidine alkaloids are a large class of natural products characterized by a pyrrolizidine core. nih.gov The synthesis of these complex molecules often involves the preparation of key intermediates. While the direct synthesis of a this compound as a stable final product is not commonly reported in the context of pyrrolizidine alkaloid synthesis, the use of iodide and the formation of charged intermediates are relevant.
For instance, the synthesis of macrocyclic pyrrolizidine alkaloid analogues can be achieved from (–)-(7R,8R)-1-chloromethyl-1,2-didehydro-7-hydroxypyrrolizidinium chloride. rsc.org Treatment of this precursor with various anhydrides leads to the formation of macrocyclic diesters of retronecine. rsc.org This reaction likely proceeds through the initial formation of a 7-monoester followed by intramolecular nucleophilic substitution of the chlorine by the carboxylate anion. rsc.org Although this example uses a chloride salt, the principle of using a halide as a leaving group in the formation of the macrocyclic structure is demonstrated.
Reactivity and Mechanistic Investigations of Pyrrolidine Hydriodide Systems
Functionality as a Reagent and Synthetic Intermediate in Organic Reactions
Pyrrolidine (B122466) hydriodide, a salt derived from the cyclic secondary amine pyrrolidine, serves as a versatile reagent and intermediate in a multitude of organic transformations. Its utility stems from the combined properties of the pyrrolidine ring and the hydriodide counterion. The pyrrolidine scaffold is a prevalent structural motif in numerous natural products, pharmaceuticals, and chiral catalysts. Consequently, methods for its synthesis and functionalization are of significant interest to the chemical community.
Pyrrolidine and its derivatives are widely employed as organocatalysts, ligands for transition metals, and as chiral controllers in asymmetric synthesis nih.gov. The formation of the pyrrolidine ring can be achieved through various strategies, including the cyclization of acyclic precursors and the modification of existing cyclic systems nih.govnih.gov. For instance, reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) offers a direct route to N-aryl pyrrolidines organic-chemistry.org.
The hydriodide component of pyrrolidine hydriodide can also participate in reactions. For example, in the context of C-N bond cleavage, which is a challenging transformation in unstrained rings like pyrrolidine, photoredox catalysis in combination with a Lewis acid has been shown to be effective for N-benzoyl pyrrolidines nih.gov. While not directly involving this compound, this illustrates the reactivity of the pyrrolidine ring and the potential for the iodide ion to act as a nucleophile or participate in redox processes in other contexts.
Furthermore, the basicity of the pyrrolidine nitrogen is a key characteristic, making it a typical dialkyl amine wikipedia.org. This basicity is fundamental to its role in many reactions where it can act as a proton scavenger or a nucleophilic catalyst.
Mechanistic Elucidation of N-Protective Group Removal and Subsequent Functionalization
In multi-step organic syntheses, the protection and deprotection of amine functionalities are crucial steps cem.com. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various conditions and its relatively mild removal under acidic conditions researchgate.netnih.gov.
While this compound itself is not a standard reagent for N-Boc deprotection, the principles of amine protection and deprotection are central to the chemistry of pyrrolidine derivatives. The removal of a protecting group from the nitrogen atom of a pyrrolidine ring is often a prerequisite for subsequent functionalization at the nitrogen or other positions on the ring. For example, after the deprotection of an N-protected pyrrolidine, the resulting secondary amine can be subjected to N-alkylation, N-acylation, or other modifications.
The mechanism of N-protective group removal typically involves the cleavage of the bond between the nitrogen and the protecting group. For acid-labile groups like Boc, this involves protonation of the protecting group followed by its fragmentation. For other protecting groups, different reagents and conditions are required. The choice of protecting group and the deprotection method is critical to ensure the stability of other functional groups within the molecule researchgate.net.
Following deprotection, the free pyrrolidine nitrogen can act as a nucleophile, enabling a wide range of functionalization reactions. This subsequent functionalization is a key strategy for the synthesis of complex molecules containing the pyrrolidine moiety.
Mechanistic Insights into Asymmetric Lithiation-Trapping
Asymmetric lithiation-trapping of N-protected pyrrolidines is a powerful method for the enantioselective synthesis of 2-substituted pyrrolidines. This strategy relies on the deprotonation of the C2 position of the pyrrolidine ring by an organolithium base, often in the presence of a chiral ligand, to generate a configurationally labile or stable lithiated intermediate. This intermediate is then trapped by an electrophile to afford the desired product with high enantioselectivity.
The success of asymmetric lithiation-trapping hinges on the configurational stability of the lithiated intermediate. Studies have shown that N-Boc-2-lithio-2-arylpyrrolidines are configurationally stable at -60 °C in diethyl ether nih.gov. This stability allows for electrophilic quenching with little to no loss of enantiomeric purity. The nature of the solvent and the presence of ligands can significantly influence this stability. For instance, racemization of N-Boc-2-lithio-2-phenylpyrrolidine is significantly faster in THF or 2-MeTHF compared to diethyl ether at the same temperature nih.gov.
The configurational stability of these organolithium species is a key factor that differentiates them from other, more labile, intermediates. This stability is attributed to a high barrier to inversion at the lithiated carbon center.
Dynamic Resolution of Diastereomeric Intermediates
In cases where the lithiated intermediate is configurationally labile, a dynamic resolution process can be employed to achieve high enantioselectivity. This involves the rapid equilibration of two diastereomeric complexes formed between the racemic lithiated pyrrolidine and a chiral ligand. Subsequent reaction of these diastereomers with an electrophile at different rates leads to the preferential formation of one enantiomer of the product.
Two main types of dynamic resolution have been described for 2-lithiopyrrolidines: dynamic thermodynamic resolution (DTR) and dynamic kinetic resolution (DKR) rsc.org. In DTR, the asymmetric induction arises from a thermodynamic preference for one of the diastereomeric complexes nih.govacs.org. The system is allowed to equilibrate, and the more stable diastereomer is then trapped. In DKR, the enantioselectivity is a result of the different rates of reaction of the diastereomeric intermediates with the electrophile rsc.orgnih.gov.
These dynamic resolution strategies provide a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines from racemic starting materials nih.govacs.org. The choice of the N-protecting group, the chiral ligand, and the reaction conditions are all critical for achieving high levels of enantioselectivity nih.gov.
| Process | Description | Key Feature |
| Asymmetric Lithiation-Trapping | Enantioselective synthesis of 2-substituted pyrrolidines via deprotonation and electrophilic quench. | Relies on the generation of a chiral lithiated intermediate. |
| Configurational Stability | The ability of the lithiated pyrrolidine to maintain its stereochemical integrity over time. | Crucial for stereoretentive reactions. N-Boc-2-lithio-2-arylpyrrolidines are stable at -60°C in ether. |
| Dynamic Thermodynamic Resolution (DTR) | Asymmetric transformation based on the equilibration to the thermodynamically more stable diastereomeric intermediate. | Equilibration and resolution are separate, controllable steps. |
| Dynamic Kinetic Resolution (DKR) | Enantioselectivity arises from the different reaction rates of rapidly equilibrating diastereomeric intermediates. | The less stable, more reactive diastereomer can be preferentially consumed. |
Exploration of C-H Functionalization and Amination Pathways
Direct C-H functionalization represents an atom-economical and efficient strategy for the synthesis and modification of organic molecules, including pyrrolidines. Intramolecular C-H amination, in particular, provides a powerful route to construct the pyrrolidine ring and other saturated N-heterocycles.
The intramolecular amination of C(sp³)–H bonds is a key transformation for the synthesis of pyrrolidine derivatives recercat.catresearchgate.net. Various catalytic systems have been developed to facilitate this reaction, often involving transition metals or enzymatic catalysts.
One approach involves the use of copper catalysts to promote the intramolecular C-H amination of N-fluoride amides acs.org. Mechanistic studies of this reaction have revealed a specific pathway that is dependent on the copper catalyst and does not proceed through a simple Lewis acid-catalyzed mechanism. The cleavage of the N-F and C-H bonds is proposed to occur through a single-electron transfer (SET) process acs.org.
Enzymatic approaches have also been developed for the enantioselective synthesis of chiral pyrrolidines via intramolecular C-H amination. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the insertion of an alkyl nitrene into a C(sp³)–H bond to form pyrrolidines with good enantioselectivity nih.gov. This biocatalytic method offers a green and efficient alternative to traditional chemical methods.
The Hofmann-Löffler-Freytag (HLF) reaction is another classic method for intramolecular C-H amination. This reaction typically involves the generation of an aminyl radical which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to form a carbon-centered radical. Subsequent cyclization and trapping afford the pyrrolidine product recercat.cat.
| Method | Catalyst/Reagent | Key Mechanistic Step | Product |
| Copper-Catalyzed Amination | [TpxCuL] complexes | Single-Electron Transfer (SET) | Pyrrolidines and piperidines |
| Enzymatic Amination | Evolved Cytochrome P411 | Alkyl nitrene C-H insertion | Chiral pyrrolidines |
| Hofmann-Löffler-Freytag (HLF) Reaction | Various (e.g., photoredox) | 1,5-Hydrogen Atom Transfer (1,5-HAT) | Pyrrolidines |
Mechanistic Studies of Direct sp3 C-H Arylation Reactions
The direct functionalization of saturated sp3 C-H bonds is a primary objective in modern organic synthesis, and the arylation of pyrrolidine scaffolds is of particular interest due to the prevalence of these motifs in pharmaceuticals and chemistry. researchgate.netchemistryviews.org Mechanistic studies have illuminated several pathways for these transformations, including both metal-catalyzed and metal-free approaches.
In palladium-catalyzed reactions, hypervalent iodine(III) reagents often play a crucial role as oxidants. rsc.org Mechanistic investigations suggest a catalytic cycle that proceeds through Pd(II) and Pd(IV) intermediates. The process is understood to involve several key steps: C–H bond activation, oxidative addition, reductive elimination, and catalyst regeneration. rsc.orgrsc.org In one proposed mechanism, an X ligand (e.g., acetate) is transferred from the iodine(III) reagent (ArIX₂) to the Pd(II) center. This is followed by an isomerization that facilitates electron transfer from Pd(II) to iodine(III), generating a Pd(IV) complex and reducing the iodine. The final C-C bond-forming step occurs via reductive elimination from the Pd(IV) intermediate. rsc.org
Studies on the arylation of N-phenylpyrrolidine using a Ruthenium catalyst, Ru(H)₂(CO)(PCy₃)₃, have provided further mechanistic insight. A significant kinetic isotope effect (kH/kD = 5.4) was observed, which strongly supports the proposal that the C-H bond metalation is the rate-determining step of the reaction. nih.gov The key intermediate in this catalytic cycle is suggested to be a Ru(Ph)(I)(CO)(PCy₃)₂ species. nih.gov
Metal-free methods for direct sp3 C-H arylation of pyrrolidine have also been developed, offering a more atom-economical alternative. researchgate.net One such method involves a three-component reaction between pyrrolidine, an aromatic compound, and 9-fluorenone. chemistryviews.org Mechanistic studies indicate the involvement of a quinone methide intermediate in this process. This approach is highly regioselective and avoids the use of toxic metal catalysts and external oxidants. researchgate.netchemistryviews.org
The scope of arylating agents has been explored, particularly in palladium-catalyzed reactions. Diaryliodonium salts ([Ar¹-I-Ar²]BF₄) have proven effective for the arylation of substrates containing directing groups like pyridines and pyrrolidinones. acs.org Mechanistic work on these systems suggests that the turnover-limiting step is the oxidation of a dimeric Pd(II) pre-catalyst by the diaryliodonium salt, implicating a bimetallic high-oxidation-state palladium species as a key intermediate. acs.org
Table 1: Scope of Aryl Iodide in β-C(sp3)−H Arylation of Decanal This table illustrates the yields for the arylation reaction with various substituted aryl iodides, demonstrating the reaction's tolerance for different functional groups.
| Entry | Aryl Iodide Substituent | Yield (%) |
| 3a | p-F | 85 |
| 3b | p-Cl | 86 |
| 3c | p-Br | 85 |
| 3d | p-Ac | 86 |
| 3e | p-CF₃ | 78 |
| 3f | p-NO₂ | 75 |
| 3g | p-CO₂H | 57 |
| 3h | p-CN | 45 |
| 3i | H | 70 |
| 3j | p-Me | 65 |
| 3k | p-OMe | 62 |
| 3l | m-CO₂Me | 75 |
| 3m | m-NO₂ | 70 |
| 3n | m-OCF₃ | 72 |
| 3o | o-F | 55 |
Data sourced from a study on PdII-Catalyzed Site-selective β- and γ-C(sp3)−H Arylation. nih.gov
Nucleophilic Reactivity and Substitution Patterns of Pyrrolidine and its Derivatives
Pyrrolidine, as a cyclic secondary amine, exhibits significant basicity and nucleophilicity, which are central to its role in organic synthesis. nih.govwikipedia.org Its reactivity is a consequence of the lone pair of electrons on the nitrogen atom. The nucleophilicity and basicity of the pyrrolidine nucleus can be modulated by substituents on the ring. nih.gov
A systematic study quantified the Brønsted basicities (expressed as pKaH, the pKa of the conjugate acid) of 28 different pyrrolidine-based organocatalysts in acetonitrile. Most of the investigated pyrrolidines were found to have basicities in the range of 16 < pKaH < 20. However, pyrrolidines with strongly electron-withdrawing substituents, such as 2-(Trifluoromethyl)pyrrolidine, exhibit significantly lower basicity (pKaH 12.6). acs.org
The nucleophilic reactivity of these compounds has been systematically evaluated through kinetic studies of their reactions with reference electrophiles, such as benzhydrylium ions. acs.org This allows for their placement on the comprehensive Mayr nucleophilicity scale, which is defined by the equation log k(20 °C) = sN(N + E). In this correlation, N represents the nucleophilicity parameter and sN is the nucleophile-specific sensitivity parameter. It was found that the nucleophilic reactivities of pyrrolidines correlate only poorly with their Brønsted basicities, highlighting that nucleophilicity is a distinct kinetic property. acs.org The solvent environment also plays a critical role; the nucleophilicity of pyrrolidine is observed to decrease in methanol-rich solvent mixtures due to strong hydrogen bonding between the solvent and the pyrrolidine nitrogen. rsc.org
The nitrogen atom is a primary site for substitution, and a vast number of N-substituted pyrrolidine derivatives have been synthesized. nih.gov Pyrrolidine is also a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions. Computational studies on the reaction of pyrrolidine with 2-methoxy-3-X-5-nitrothiophenes show that the reaction proceeds via a stepwise addition-elimination mechanism. The initial step is the nucleophilic addition of pyrrolidine to the C2 carbon of the thiophene (B33073) ring, forming a zwitterionic intermediate. This is followed by a proton transfer and the subsequent elimination of a methanol (B129727) molecule to yield the substituted product. In these reactions, excess pyrrolidine can act as a catalyst for the proton transfer step. nih.gov
Table 2: Basicity (pKaH) of Selected Pyrrolidine Derivatives in Acetonitrile This table presents the measured pKaH values for various substituted pyrrolidines, illustrating the electronic effect of substituents on basicity.
| Compound | Substituent(s) | pKaH |
| A1 | (S)-Pyrrolidine | 19.33 |
| A2 | (S)-2-(Methoxymethyl)pyrrolidine | 18.92 |
| A3 | (S)-2-(Benzyloxymethyl)pyrrolidine | 18.71 |
| A4 | (S)-2-(Isopropoxymethyl)pyrrolidine | 18.96 |
| A13 | (S)-2-(Anilinomethyl)pyrrolidine | 18.16 |
| A14 | (S)-2-(Trifluoromethyl)pyrrolidine | 12.60 |
| A15 | (2S,4R)-4-Hydroxypyrrolidine | 18.39 |
| A17 | (S)-2-(Pyrrolidin-1-ylmethyl)pyrrolidine | 19.66 |
Data sourced from a study on the basicities and nucleophilicities of pyrrolidines used as organocatalysts. acs.org
Radical-Mediated Transformations Involving this compound Species
Radical reactions offer a powerful set of tools for the synthesis of complex molecules under mild conditions, and pyrrolidine derivatives can be both precursors to and products of such transformations. Tin hydride-mediated radical cyclizations are a well-established method for forming pyrrolidine rings. For instance, the cyclization of α- and β-amino aldehydes, initiated by reacting them with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), proceeds through an intermediate O-stannyl ketyl radical. This radical can then add to a tethered carbon-carbon double bond to afford substituted hydroxy-pyrrolidines after work-up. rsc.org
Transformations can also be mediated by hypervalent iodine reagents or other radical-generating systems. The reaction of N-protected pyrrolidines with N-bromosuccinimide (NBS) and AIBN can furnish α,β-functionalized products. nih.gov A proposed mechanism involves initial hydrogen abstraction from the carbamate (B1207046), followed by the formation of an α-bromo-carbamate. This intermediate can ionize to an N-acyliminium ion, which, upon β-proton removal, forms an enamide. The enamide then reacts with bromine to yield the final product. nih.gov
While not involving this compound directly, analogous systems provide insight into potential radical pathways. The reaction of alkyl radicals with N-methoxypyridinium salts, for example, proceeds via the addition of the radical to the heterocycle, forming a radical cation intermediate. nih.gov Subsequent rearomatization propagates a radical chain. This type of mechanism, involving radical addition to a positively charged nitrogen heterocycle, could be relevant to the reactivity of pyrrolidinium (B1226570) species under radical conditions. The functionalization of the α- and β-positions of endocyclic enamines can be achieved through the electrophilic addition of iodine, leading to α-alkoxy-β-iodopyrrolidines, which can be used in subsequent radical cyclization reactions. epa.gov
Influence of Ionic Character on Reactivity and Selectivity
The ionic character of pyrrolidinium salts, such as this compound, significantly influences their chemical behavior and the environment in which reactions occur. Pyrrolidinium cations are a key component of a class of materials known as ionic liquids (ILs). alfa-chemistry.com These are salts with low melting points that possess unique properties, including high thermal stability, negligible vapor pressure, and high ionic conductivity. nih.gov
The structure of both the pyrrolidinium cation and the counter-anion (e.g., iodide, bromide, hexafluorophosphate) determines the physicochemical properties of the IL. alfa-chemistry.comresearchgate.net These properties, in turn, can modulate chemical reactivity and selectivity. For example, the length of an alkyl chain linking two pyrrolidinium cations or the size of the aliphatic ring (pyrrolidinium vs. piperidinium) can affect the thermal stability and solubility of the resulting dicationic ILs. nih.gov
Pyrrolidinium-based ILs have been widely used as solvents in organic reactions. In the Diels-Alder reaction of cyclopentadiene (B3395910) with an alkyl acrylate, the use of a pyrrolidinium IL as the solvent can influence both the reaction rate and the endo/exo stereoselectivity of the product. alfa-chemistry.com The localized positive charge on the aliphatic pyrrolidinium cation is a key feature that distinguishes its behavior from aromatic cations, affecting interactions within the reaction medium. researchgate.net
The ionic environment also directly impacts the fundamental properties of the pyrrolidine moiety itself. The nucleophilicity of pyrrolidine is highly dependent on its solvation shell. In solvent mixtures, strong hydrogen bonding interactions, particularly with protic solvents, can sequester the nitrogen lone pair, thereby reducing its availability for nucleophilic attack and lowering its reactivity. rsc.org The presence of ions, such as in a this compound system, would be expected to further structure the solvent environment and influence these crucial solute-solvent interactions, thereby affecting reaction kinetics and selectivity.
Catalytic Applications and Organocatalysis with Pyrrolidine Derivatives
Role of Pyrrolidine (B122466) Derivatives in Transition Metal Catalysis
Pyrrolidine-based ligands and scaffolds are instrumental in transition metal catalysis, where they influence the reactivity, selectivity, and efficiency of the metallic center. Their structural versatility allows for fine-tuning of steric and electronic properties, leading to highly effective catalytic systems for a variety of chemical transformations.
The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in synthetic chemistry, and copper-catalyzed intramolecular C-H amination has emerged as a powerful method for synthesizing pyrrolidines. nih.gov This transformation provides a direct route to create C-N bonds, offering high chemo- and regioselectivity. nih.gov Copper complexes, in particular, show versatile reactivity and good tolerance for various functional groups in these reactions. nih.gov
Mechanistic studies have investigated the intramolecular C-H amination of N-halide amides using copper(I) complexes with tris(pyrazolyl)borate (Tp) ligands as pre-catalysts. nih.govacs.org These studies, combining experimental data and DFT calculations, indicate that N-fluoride amide substrates are generally preferred over N-chloride ones due to more favorable reaction pathways. nih.govacs.org The process is believed to proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org The choice of substituents on the Tp ligand also affects the reaction's efficiency, with certain alkyl groups inducing better conversions by facilitating the Cu(I) to Cu(II) oxidation step. nih.govacs.org
In addition to Tp-ligated complexes, various copper(II) carboxylates, such as copper(II) acetate (B1210297) and the more organic-soluble copper(II) neodecanoate, have been shown to effectively promote these oxidative cyclizations. nih.gov This method is effective for both aromatic and aliphatic γ-alkenyl N-arylsulfonamides, leading to the formation of N-functionalized pyrrolidines. nih.gov High levels of diastereoselectivity have been observed in these reactions, particularly in the synthesis of 2,5-disubstituted pyrrolidines where the cis isomer is predominantly formed. nih.gov
Table 1: Copper-Catalyzed Intramolecular Amination for Pyrrolidine Synthesis
| Catalyst System | Substrate Type | Product | Key Findings |
|---|---|---|---|
| [TpxCuL] | N-fluoride amides | Pyrrolidines, Piperidines | N-fluoride substrates are more efficient than N-chloride substrates. nih.govacs.org |
| Copper(II) Carboxylates | γ-alkenyl N-arylsulfonamides | N-functionalized pyrrolidines | High diastereoselectivity for cis-2,5-disubstituted products. nih.gov |
Palladium catalysis offers a robust and versatile platform for the synthesis of the pyrrolidine core. A variety of palladium-catalyzed reactions, including cycloadditions and carboaminations, have been developed to construct this important heterocyclic motif with high efficiency and stereoselectivity. nih.govnih.gov
One prominent method is the palladium-catalyzed enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction provides direct access to functionalized pyrrolidines with excellent yields and selectivities. The development of novel phosphoramidite (B1245037) ligands has been crucial to the success of this method, allowing for high enantioselectivity with a wide range of imine substrates, including N-Boc and N-tosyl protected imines. nih.gov
Another powerful strategy is the palladium-catalyzed carboamination of alkenes. This reaction involves the intramolecular insertion of an alkene into a palladium-nitrogen bond, followed by reductive elimination to form the pyrrolidine ring. nih.gov This approach has been successfully applied to the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines, achieving up to 94% enantiomeric excess (ee). nih.gov The choice of chiral ligand, such as BINOL-derived phosphoramidites, is critical for achieving high enantioselectivity. nih.gov More recently, a palladium-catalyzed asymmetric carbenylative amination using N-tosylhydrazones has been developed, providing rapid access to chiral 2-substituted pyrrolidines under mild conditions. rsc.org
Table 2: Palladium-Catalyzed Reactions for Pyrrolidine Synthesis
| Reaction Type | Catalyst/Ligand | Substrates | Product | Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | Pd(dba)2 / Phosphoramidite Ligand | Trimethylenemethane (TMM), Imines | Functionalized Pyrrolidines | High |
| Alkene Carboamination | Pd2(dba)3 / (R)-Siphos-PE | N-(Boc)-pent-4-enylamine, Aryl Bromides | 2-(Arylmethyl)pyrrolidines | Up to 94% |
Radical redox-relay catalysis has emerged as an innovative strategy for stereoselective transformations, including the synthesis of pyrrolidines. This approach harnesses radical intermediates through a redox-neutral mechanism, enabling reactions that are often challenging via conventional two-electron pathways. organic-chemistry.orgacs.org
A notable example is the titanium-catalyzed formal [3+2] cycloaddition of N-acylaziridines with alkenes to produce pyrrolidines. organic-chemistry.orgacs.org In this process, a low-valent titanium catalyst, such as Cp*TiCl3, acts as a single-electron reductant to initiate the ring-opening of the N-acylaziridine, generating a β-amido radical. organic-chemistry.org This radical then adds to an alkene, and the resulting radical intermediate undergoes cyclization and subsequent reduction/oxidation steps that regenerate the active catalyst and furnish the pyrrolidine product. organic-chemistry.org A key advantage of this radical-based mechanism is its ability to achieve regioselective cleavage of the more substituted C–N bond in the aziridine, a transformation not readily accomplished with traditional methods. organic-chemistry.org
This type of catalysis is not limited to titanium. Cobalt complexes have also been utilized in redox-neutral radical-relay mechanisms for C-H amination, further demonstrating the potential of first-row transition metals to facilitate these transformations. semanticscholar.org While these examples focus on the synthesis of pyrrolidines rather than catalysis by pyrrolidines, they underscore the importance of radical pathways in modern synthetic strategies for accessing these key heterocyclic structures. organic-chemistry.orgsemanticscholar.org
Table 3: Ti-Catalyzed Radical Redox-Relay for Pyrrolidine Synthesis
| Catalyst System | Reactants | Product | Key Features |
|---|
Organocatalytic Strategies Employing Pyrrolidine Scaffolds
Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. Within this field, pyrrolidine-based catalysts are particularly prominent, leveraging their inherent chirality and functional group compatibility to mediate a vast array of stereoselective reactions.
Chiral vicinal diamines are privileged structures that serve as powerful ligands and catalysts in asymmetric synthesis. nih.gov Pyrrolidine-based diamines, in particular, are highly effective in inducing stereoselectivity in a range of chemical transformations. These catalysts are often derived from readily available chiral sources like proline, and their structures can be systematically modified to optimize reactivity and selectivity. nih.govmdpi.com
The development of synthetic routes to access chiral pyrrolidines and indolines containing a 2-aminomethyl substituent has been a significant achievement. nih.gov For instance, copper-catalyzed intra-/intermolecular alkene diamination provides direct access to these valuable chiral diamine products with high enantioselectivity. nih.gov The resulting 2-aminomethyl pyrrolidines are not only important components of bioactive molecules but also serve as ligands for subsequent catalytic applications. nih.gov
The efficacy of chiral diamines in catalysis stems from their ability to form well-defined, rigid transition states. By coordinating to metal centers or activating substrates through hydrogen bonding or iminium/enamine formation, they create a chiral environment that directs the approach of reactants, leading to high levels of asymmetric induction. chemrxiv.orgresearchgate.net The design of pluripotent chiral diamine catalysts that are effective in both organic and aqueous media represents a significant advance toward more sustainable and environmentally friendly chemical processes. chemrxiv.org
Hydrogen-bond donor (HBD) catalysis is a powerful strategy in organocatalysis that relies on noncovalent interactions to control reactivity and enantioselectivity. nih.govnih.gov Aryl pyrrolidine scaffolds have been incorporated into some of the most effective HBD catalysts, typically in the form of substituted ureas, thioureas, and squaramides. nih.gov These catalysts function by activating electrophiles and organizing transition states through a network of hydrogen bonds. nih.govbohrium.com
A particularly successful class of these catalysts features an aryl pyrrolidine moiety linked to a tert-leucine-derived thiourea (B124793) or squaramide. nih.gov The pyrrolidine unit provides a rigid chiral backbone, while the (thio)urea or squaramide group provides two acidic N-H protons for hydrogen bonding. This dual hydrogen-bonding motif is highly effective in anion-binding catalysis, where it can stabilize and orient anionic intermediates or ion pairs. nih.govbohrium.com
The steric and electronic properties of the aryl group on the pyrrolidine ring play a crucial role in determining the catalyst's effectiveness. nih.gov Data-driven studies have been employed to explore these structure-function relationships, revealing that the optimal catalyst structure often depends on the specific reaction partners. nih.govnih.gov For example, in some reactions, catalysts with extended aromatic systems on the pyrrolidine enhance enantioselectivity, while in others, smaller arenes are more effective. nih.gov This tunability makes aryl pyrrolidine-based HBDs a versatile and powerful tool for a wide array of asymmetric transformations. nih.govnih.gov
Table 4: Applications of Aryl Pyrrolidine-Based HBD Catalysts
| HBD Core | Aryl Pyrrolidine Substituent | Reaction Type | Role of HBD Catalyst |
|---|---|---|---|
| Thiourea | Extended arenes (e.g., pyrene) | Anion-binding reactions | Stabilizes anionic intermediates through dual H-bonding. nih.gov |
| Squaramide | Naphthyl, Phenyl | Mukaiyama aldol (B89426) reactions | Activates electrophile and controls stereochemistry. nih.gov |
Investigation of Noncovalent Interactions in Enantioselective Catalysis
The stereochemical outcome of enantioselective reactions catalyzed by pyrrolidine derivatives is profoundly influenced by a complex network of noncovalent interactions between the catalyst and the substrates. These subtle yet decisive forces, including hydrogen bonding, π-π stacking, and steric repulsion, create a chiral environment that energetically favors the formation of one enantiomer over the other. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the nature of these interactions within the transition state, thereby explaining the origins of enantioselectivity.
Bifunctional organocatalysts, which combine a pyrrolidine ring for covalent activation (e.g., enamine formation) with a hydrogen-bond-donating moiety like thiourea or squaramide, exemplify the importance of these interactions. The squaramide group, for instance, can form dual hydrogen bonds with a nitroolefin, activating it for nucleophilic attack. DFT studies on bifunctional pyrrolidine-squaramide catalysts have revealed that additional favorable π-π interactions between the hydrogen-bond-activated substrate and an electron-deficient aromatic ring on the catalyst can dictate the preferred catalytic pathway. nih.gov These interactions stabilize the transition state leading to the major enantiomer.
Recent research on chiral gold(I) complexes incorporating a C₂-symmetric 2,5-diarylpyrrolidine ligand further highlights the role of noncovalent interactions. DFT calculations and Non-Covalent Interaction (NCI) plots for the intramolecular [4+2] cycloaddition of arylalkynes revealed that attractive noncovalent forces between the substrate and the catalyst's chiral pocket direct the specific enantioselective folding. nih.govacs.org Specifically, T-shape π-π interactions between an aromatic ring of the substrate and an aryl substituent on the pyrrolidine ring were identified as major stabilizing forces in the favored transition state. nih.govacs.org The modification of these aryl groups or other parts of the catalyst scaffold can significantly impact the enantiomeric ratio (er) of the product, demonstrating the tunability of these systems. nih.govacs.org
| Catalyst Complex | Description of Pyrrolidine Ligand Modification | Product Enantiomeric Ratio (er) |
|---|---|---|
| A | Original 2,5-diarylpyrrolidine ligand | 91:9 |
| B | One CF₃ group on phosphine (B1218219) aryl ring | 94:6 |
| D | Two CF₃ groups on phosphine aryl ring | 93:7 |
| G | Cyclohexyl groups instead of aryl groups at 2,5-position | 70:30 |
| H | Different C₂-chiral acyclic amine (not pyrrolidine) | Racemic |
These computational and experimental findings underscore that enantioselectivity is not merely a result of steric hindrance but a finely tuned balance of multiple attractive and repulsive noncovalent interactions. nih.gov By understanding and manipulating these forces, chemists can rationally design more efficient and highly selective pyrrolidine-based organocatalysts for asymmetric synthesis.
Pyrrolidinium (B1226570) Salts as Constituents in Ionic Liquids for Catalytic Processes
Pyrrolidinium salts are fundamental building blocks in the synthesis of a class of ionic liquids (ILs) that have garnered significant attention as versatile media and catalysts for a variety of chemical transformations. These salts, characterized by a positively charged nitrogen atom within the five-membered pyrrolidine ring, are combined with various anions to produce liquids with negligible vapor pressure, high thermal stability, and tunable solvent properties. mdpi.com
Pyrrolidinium-based ionic liquids can function as solvents that immobilize metal complex catalysts, facilitating catalyst separation and recycling. nih.gov More directly, they can be precursors for catalyst synthesis or act as catalysts themselves. For example, air-stable anionic platinum complexes have been synthesized from reactions of piperidinium (B107235) or pyrrolidinium chloride ionic liquids with platinum compounds. nih.gov These resulting complexes have demonstrated high catalytic activity in hydrosilylation reactions, which are crucial for the synthesis of silicon-based organic compounds. The choice of the cation (pyrrolidinium vs. piperidinium) and the anion can influence the stability and catalytic performance of the final complex. nih.gov
In the realm of organocatalysis, pyrrolidinium ionic liquids have been employed as solvents and co-catalysts in reactions like the Diels-Alder cycloaddition. alfa-chemistry.com Their use can lead to shorter reaction times and higher conversions compared to conventional organic solvents. The unique ionic environment can also influence the stereoselectivity of the reaction, favoring the formation of specific isomers. alfa-chemistry.com For instance, in the Diels-Alder reaction between cyclopentadiene (B3395910) and an alkyl acrylate, the presence of a pyrrolidinium ionic liquid with a metal chloride and a triflate catalyst resulted in higher dienophile conversion and enhanced stereoselectivity for the endo isomer. alfa-chemistry.com
| Catalyst Precursor | Substrate 1 | Substrate 2 | Product Yield (%) |
|---|---|---|---|
| [BMPyrr]₂[PtCl₄] | 1-Octene | 1,1,1,3,5,5,5-heptamethyltrisiloxane | 94 |
| [BMPyrr]₂[PtCl₄] | Allyl glycidyl (B131873) ether | 1,1,1,3,5,5,5-heptamethyltrisiloxane | 99 |
| [BMPyrr]₂[PtCl₆] | 1-Octene | 1,1,1,3,5,5,5-heptamethyltrisiloxane | 99 |
| [BMPyrr]₂[PtCl₆] | Allyl glycidyl ether | 1,1,1,3,5,5,5-heptamethyltrisiloxane | 99 |
The versatility of pyrrolidinium salts allows for the synthesis of task-specific ionic liquids. By altering the alkyl substituents on the nitrogen atom or changing the counter-anion (e.g., tetrafluoroborate, hexafluorophosphate, bis(trifluoromethylsulfonyl)imide), properties such as viscosity, solubility, and acidity can be fine-tuned to optimize catalytic processes. This design flexibility makes pyrrolidinium-based ionic liquids promising media for developing more sustainable and efficient catalytic systems.
Advanced Spectroscopic and Structural Characterization Techniques in Pyrrolidine Hydriodide Research
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. nih.govspringernature.com This technique provides unambiguous information on bond lengths, bond angles, and the relative and absolute stereochemistry of chiral centers within a molecule. nih.govspringernature.com For pyrrolidine (B122466) derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding their packing in the solid state. nih.govnih.gov
In a typical experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. For instance, the crystal structure of enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide was successfully determined using this method, providing crucial data on its absolute configuration. acs.org
Interactive Table 1: Example Crystallographic Data for a Pyrrolidine Derivative
The following table contains representative data that might be obtained from an X-ray crystallographic analysis of a pyrrolidine salt.
Determining the absolute configuration of a chiral molecule is a critical challenge that cannot be solved by a routine diffraction experiment alone. nih.gov Anomalous dispersion (or resonant scattering) is an X-ray crystallographic technique that provides this crucial information. nih.gov When the wavelength of the incident X-rays is near the absorption edge of a heavy atom in the crystal, the scattering factor of that atom gains an imaginary component, causing a breakdown of Friedel's law. This difference in diffraction intensities for specific pairs of reflections allows for the unambiguous assignment of the absolute stereochemistry. researchgate.net
This technique was successfully applied to determine the absolute configuration of enantiopure 2-(tributylstannyl)pyrrolidine hydroiodide. acs.org Despite some disorder in the butyl groups, the presence of the relatively heavy iodine atom (from the hydriodide counter-ion) and the tin atom facilitated the use of anomalous dispersion, which established the absolute configuration at the chiral center as S. acs.org This demonstrates the power of using a heavy-atom salt, such as a hydriodide, to enable the determination of absolute stereochemistry in otherwise light-atom organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used to determine the structure of molecules in solution. nih.gov It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the connectivity between them.
One-dimensional NMR is the most common NMR experiment and is routinely used to confirm the identity and purity of a compound.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In pyrrolidine hydriodide, the protonation of the nitrogen atom by hydroiodic acid leads to a downfield shift (deshielding) of the protons on the carbons adjacent to the nitrogen (α-protons) compared to neutral pyrrolidine, due to the positive charge. The spectrum would typically show two multiplets corresponding to the α- and β-protons of the pyrrolidine ring.
¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the carbon atoms adjacent to the protonated nitrogen in this compound experience a downfield shift. nih.gov A typical ¹³C NMR spectrum for the pyrrolidine cation would show two distinct signals for the two types of carbon atoms (α and β). chemicalbook.com
Interactive Table 2: Typical NMR Chemical Shift Data for the Pyrrolidine Ring System
Values are approximate and can vary based on solvent and concentration. The formation of the hydriodide salt causes a downfield shift, particularly for the α-positions.
For more complex molecules containing the pyrrolidine motif, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to resolve overlapping signals and establish connectivity.
COSY (¹H-¹H) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the proton-proton network within the pyrrolidine ring.
HSQC/HMQC (¹H-¹³C) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of the carbon skeleton.
HMBC (¹H-¹³C) : This experiment shows correlations between protons and carbons over two or three bonds, which helps in piecing together molecular fragments and assigning quaternary carbons.
These techniques are crucial for determining the relative stereochemistry in substituted pyrrolidines by analyzing coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. researchgate.net
NMR spectroscopy is a non-destructive technique that allows for the real-time monitoring of chemical reactions. nih.gov By acquiring spectra at different time intervals, researchers can track the disappearance of reactants and the appearance of products. rsc.org This data can be used to determine reaction rates, identify intermediates, and elucidate reaction mechanisms. uni-mainz.de For example, NMR has been used to study reactions where pyrrolidine acts as a nucleophile. A recent study on the isotopic labeling of pyrimidines utilized a deconstruction-reconstruction strategy where pyrrolidine was used to mediate a ring-opening cleavage, a process that could be monitored by ¹H NMR to determine reaction yields and efficiency. acs.org
Mass Spectrometry (MS) and Hyphenated Analytical Methodologies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For a salt like this compound, soft ionization techniques like Electrospray Ionization (ESI) would be used, typically detecting the protonated pyrrolidine cation [C₄H₉NH]⁺ at an m/z corresponding to its molecular weight (72.13).
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, creating powerful tools for analyzing complex mixtures. asdlib.orgsaspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile and thermally stable compounds. While the salt this compound itself is non-volatile, derivatization or analysis of the free base (pyrrolidine) is possible. GC-MS has been used to analyze for endogenous levels of pyrrolidine in biological tissues. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a highly versatile technique that separates compounds in the liquid phase before they are introduced into the mass spectrometer. rsisinternational.org It is ideal for analyzing non-volatile and thermally labile compounds, making it well-suited for the direct analysis of salts like this compound in solution. This method is widely used for impurity profiling, bioanalysis, and metabolite identification in pharmaceutical analysis. rsisinternational.org
These hyphenated methods provide exceptional sensitivity and selectivity, allowing for the detection and quantification of pyrrolidine-containing compounds even at very low concentrations in complex matrices. semanticscholar.orgijprajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. In the context of this compound, GC-MS analysis typically involves the volatilization of the pyrrolidine moiety, which is then separated from other components in a mixture before being detected by the mass spectrometer.
This technique is invaluable for monitoring the progress of reactions involving pyrrolidine, identifying intermediates, and confirming the presence of the desired pyrrolidine structure in the final product. For instance, in studies of designer drugs derived from pyrrolidinophenone, GC-MS is used to identify metabolites, where the core pyrrolidine ring remains a key structural feature for mass spectrometric detection. mdma.ch The retention time from the gas chromatograph provides an initial identification point, which is then confirmed by the mass spectrum. mdma.ch Mass chromatography, using selected ions characteristic of the pyrrolidine ring (e.g., m/z 98), can be employed to screen for the presence of pyrrolidine-containing compounds in complex matrices. mdma.ch
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For pyrrolidine, the monoisotopic mass is 71.0735 Da. hmdb.ca HRMS can confirm this precise mass, lending high confidence to the identification of the pyrrolidine cation derived from this compound. In pharmaceutical analysis, HRMS is essential for characterizing process-related impurities and degradation products, where even minor structural changes can be detected through precise mass differences. nih.gov
Analysis of Fragmentation Patterns in Mass Spectra
When a molecule is ionized in a mass spectrometer, it often breaks apart into characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For compounds containing a pyrrolidine ring, a dominant fragmentation pathway is the neutral loss of the pyrrolidine moiety itself. wvu.eduresearchgate.net
In the analysis of α-pyrrolidinophenone synthetic cathinones, for example, the base peak in the tandem mass spectrum is often formed through the loss of the neutral pyrrolidine molecule. wvu.eduwvu.edu Subsequent fragmentation of the remaining structure can lead to other characteristic ions. Ultraviolet photodissociation (UVPD) has been shown to be a powerful alternative to traditional collision-based fragmentation techniques, as it can generate richer and more structurally informative fragment ions for pyrrolidine-containing molecules. nih.gov While conventional methods might only cleave the weakest bond, UVPD can induce more extensive fragmentation, aiding in detailed structural elucidation. nih.gov
Below is a table summarizing common fragment ions observed in the mass spectra of compounds containing the pyrrolidine ring.
| Precursor Ion Feature | Fragmentation Process | Resulting Fragment Ion (m/z) | Significance |
| Pyrrolidine Ring | Loss of the neutral pyrrolidine molecule | Varies depending on the parent molecule | A primary and often dominant fragmentation pathway wvu.eduwvu.edu |
| Pyrrolidine Cation | Alpha-cleavage | m/z 43 | Represents the C2H5N+ fragment |
| Pyrrolidinophenone | Loss of pyrrolidine | m/z 161 (example from α-PVP) | Indicates the core phenone structure wvu.eduwvu.edu |
| Pyrrolidinophenone | Loss of the aromatic ring | m/z 154 (example from α-PVP) | Isolates the pyrrolidine and alkyl chain portion wvu.edu |
This table is generated based on fragmentation patterns of pyrrolidine-containing compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In pyrrolidine, characteristic IR absorption bands include N-H stretching, C-H stretching, and C-N stretching vibrations. researchgate.netdtic.mil The N-H stretch is typically weak in the neutral molecule but is greatly enhanced upon ionization. researchgate.net Studies have identified two conformers of pyrrolidine (axial and equatorial N-H), which can be distinguished by peaks in the N-H overtone spectrum. dtic.mil
Key IR Absorption Bands for Pyrrolidine
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3350 |
| Asymmetric CH₂ Stretch | ~2965 |
| Symmetric CH₂ Stretch | ~2870 |
| C-N Stretch | ~1100 |
Data compiled from typical values for secondary amines and specific studies on pyrrolidine. researchgate.netdtic.mil
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. uobabylon.edu.iq Saturated amines like pyrrolidine undergo high-energy σ → σ* and n → σ* transitions, which absorb light in the vacuum ultraviolet region (typically below 200 nm). uobabylon.edu.iqnist.gov Therefore, in a standard UV-Vis spectrophotometer (200-800 nm), pyrrolidine itself does not show significant absorption. chromforum.orgyoutube.com Its UV spectrum is typically measured in the gas phase using specialized equipment, with a reported absorption maximum around 190-200 nm. nist.govchromforum.org The choice of solvent is critical, as many common solvents absorb in this region of the UV spectrum. uobabylon.edu.iq
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
UHPLC is a high-resolution separation technique that uses columns with smaller particle sizes to achieve faster and more efficient separations than traditional HPLC. It is particularly useful for analyzing non-volatile or thermally unstable compounds. For polar compounds like pyrrolidine, hydrophilic interaction chromatography (HILIC) is a suitable mode. chromforum.org UHPLC coupled with mass spectrometry (UHPLC-MS) is a highly sensitive and specific method for detecting and quantifying pyrrolidine-related compounds in complex mixtures, such as determining pyrrolizidine (B1209537) alkaloids in honey. researchgate.netnih.gov
Gas Chromatography is an essential tool for assessing the purity of volatile compounds. libretexts.orgbirchbiotech.com A pure sample should ideally produce a single, sharp peak in the chromatogram. libretexts.org The presence of additional peaks indicates impurities. oshadhi.co.uk For pyrrolidine analysis, a sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. oshadhi.co.uk The components separate based on their boiling points and interactions with the stationary phase, and their elution is recorded by a detector. oshadhi.co.uk By comparing the area of the main peak to the total area of all peaks (excluding the solvent), the purity of the sample can be calculated. birchbiotech.com GC is also used to prepare pure samples of related compounds for further analysis. dtic.mil
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectroscopy (ICP-OES) for Trace Elemental Analysis
The quality and purity of pharmaceutical compounds are of paramount importance, necessitating the precise control of elemental impurities. labcorp.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) have emerged as the preferred techniques for the determination of trace elements in pharmaceutical products, including compounds like this compound. pharmtech.comspectroscopyonline.com These advanced instrumental methods offer significant advantages in sensitivity, specificity, and speed over traditional wet chemistry techniques. spectroscopyonline.comhpcimedia.com Regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) now mandate the use of these sophisticated techniques for monitoring elemental impurities in drug substances and products. cellandgene.comeuropa.eu
The presence of elemental impurities in a pharmaceutical compound can originate from various sources, including raw materials, catalysts used in synthesis, manufacturing equipment, and container closure systems. labcorp.com Even at trace levels, these impurities can potentially impact the stability and safety of the final drug product. spectroscopyonline.com Therefore, accurate and sensitive analytical methods are crucial for their control.
ICP-OES and ICP-MS are powerful analytical tools capable of detecting and quantifying a wide range of elements at very low concentrations. unine.chyoutube.com In these techniques, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. wikipedia.orgnih.gov In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. unine.chwikipedia.org ICP-MS, on the other hand, separates the resulting ions based on their mass-to-charge ratio, allowing for even lower detection limits and the ability to perform isotopic analysis. iitk.ac.inslideshare.net
For a compound such as this compound, a comprehensive trace elemental analysis would be essential to ensure it meets the stringent purity requirements for pharmaceutical use. This analysis would typically be guided by a risk assessment that considers all potential sources of elemental contamination. usp.orgreagecon.com
Detailed Research Findings
While specific research detailing the trace elemental analysis of this compound using ICP-MS or ICP-OES is not extensively published in publicly available literature, the general methodology for analyzing pharmaceutical compounds provides a clear framework for how such an analysis would be conducted. The process involves dissolving the this compound sample in a suitable solvent and then introducing it into the ICP instrument. The instrument would be calibrated using certified reference standards for the elements of interest.
The selection of target elements for analysis is guided by regulatory guidelines such as ICH Q3D, which classifies elemental impurities based on their toxicity and likelihood of occurrence in the drug product. europa.eu These elements are categorized into different classes. For instance, Class 1 elements (As, Cd, Hg, Pb) are highly toxic and must be assessed in all drug products. reagecon.com Other classes include elements that are toxic but have a lower probability of being present. labcorp.com
A hypothetical analysis of a this compound sample might yield the data presented in the interactive table below. This table illustrates the typical elements that would be quantified and their permissible daily exposure (PDE) limits as a reference for assessing the purity of the substance. The concentrations are presented in parts per million (ppm), which is a common unit for trace elemental analysis.
Interactive Data Table: Hypothetical Trace Elemental Analysis of this compound by ICP-MS
Users can filter and sort the data by element, class, concentration, and acceptance criteria.
| Element | Symbol | Class | Concentration (ppm) | Acceptance Criteria (based on PDE) |
| Arsenic | As | 1 | < 0.15 | Pass |
| Cadmium | Cd | 1 | < 0.05 | Pass |
| Lead | Pb | 1 | < 0.10 | Pass |
| Mercury | Hg | 1 | < 0.30 | Pass |
| Cobalt | Co | 2A | < 0.50 | Pass |
| Nickel | Ni | 2A | < 2.0 | Pass |
| Vanadium | V | 2A | < 1.0 | Pass |
| Copper | Cu | 3 | 1.5 | Pass |
| Tin | Sn | 3 | 0.8 | Pass |
| Chromium | Cr | 3 | < 2.5 | Pass |
The multi-element capabilities of both ICP-OES and ICP-MS make them highly efficient for this type of analysis, as they can screen for a large number of elements in a single run. pharmtech.comunr.edu.ar The choice between ICP-OES and ICP-MS often depends on the required detection limits, with ICP-MS offering superior sensitivity for ultra-trace analysis. unr.edu.arlibretexts.org For routine quality control where higher concentrations are expected, ICP-OES can be a more cost-effective solution. youtube.com
Computational and Theoretical Chemistry Studies of Pyrrolidine Hydriodide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrrolidine-catalyzed reactions, offering a balance between computational cost and accuracy.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition state geometries. This information is crucial for understanding reaction pathways and identifying rate-determining steps.
For instance, DFT studies have been employed to unveil the mechanism of stereospecific syntheses involving pyrrolidines. In the synthesis of cyclobutanes from pyrrolidines, DFT calculations revealed a pathway involving the formation of a 1,4-biradical intermediate. acs.org The calculations showed that the rate-determining step is the simultaneous cleavage of two C–N bonds. acs.org Similarly, in the copper-catalyzed synthesis of pyrrolidines via intramolecular C–H amination, DFT investigations helped to propose a catalytic cycle involving Cu(I)/Cu(II) species. nih.gov
| Reaction System | Computational Method | Key Findings |
| Cyclobutane synthesis from pyrrolidines | DFT | Unveiled a stereospecific mechanism involving a 1,4-biradical intermediate; identified the rate-determining step as the cleavage of two C-N bonds. acs.org |
| Copper-catalyzed pyrrolidine (B122466) synthesis | DFT | Proposed a catalytic cycle through a Cu(I)/Cu(II) pathway for intramolecular C-H amination. nih.gov |
| Asymmetric aldol (B89426) reaction | DFT (B3LYP/6-31G*) | Developed a plausible reaction mechanism, identified the rate-determining step, and calculated the activation energy. abu.edu.ng |
| Electrophilic aminoalkenylation of pyrrole | DFT (ωB97X-D/def2-TZVP) | Mapped the Gibbs energy profile, identified a cation-π complex intermediate, and located the ambimodal transition state for electrophilic addition. pku.edu.cn |
The reactivity and selectivity of pyrrolidine derivatives are often dictated by their three-dimensional structure, including the puckering of the five-membered ring and the orientation of substituents. DFT calculations are used to determine the relative energies of different conformers and tautomers, providing insights into their populations at equilibrium.
Ab initio studies on the parent pyrrolidine molecule have characterized its pseudorotational energy profile, identifying stable conformers and transition states. rsc.org These calculations indicate a preference for interconversion between N-H axial and equatorial forms via pseudorotation, with a relatively low energy barrier. rsc.org For substituted pyrrolidines, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have shown that they exist predominantly in an enamine form stabilized by an intramolecular hydrogen bond. nih.gov In the case of tautomerism in 4-acetyl-3-hydroxy-3-pyrroline-2-ones, theoretical results have demonstrated that one tautomer is more stable than the other, though the energy difference can be small, allowing for rapid interconversion. nih.gov
Conformational analysis of pyrrolidine enamines, which are key intermediates in many organocatalytic reactions, has been rigorously assessed using DFT. researchgate.net These studies evaluate the relative stabilities of conformers, such as s-cis and s-trans isomers, which can influence the stereochemical outcome of subsequent reactions. researchgate.net The puckering of the pyrrolidine ring itself, often described as Cγ-endo or Cγ-exo, is another critical conformational feature. Quantum mechanical calculations on β-proline oligopeptides have shown that the Cγ-endo pucker is more stable than the Cγ-exo state. nih.gov
| System | Computational Method | Key Findings on Stability |
| Pyrrolidine | Ab initio (MP2/6-31G**) | Characterized the pseudorotation path for interconversion between N-H axial and equatorial forms with a barrier of ~0.6 kcal mol⁻¹. rsc.org |
| 4-acetyl-3-hydroxy-3-pyrroline-2-ones | DFT (B3LYP/6-311++G(2d,2p)) | Showed one tautomer is more stable than the other by 0.4-1.3 kcal·mol⁻¹, with a small potential barrier for interconversion. nih.gov |
| β-Proline oligopeptides | Quantum Mechanics | Determined that a Cγ-endo pucker of the pyrrolidine ring is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in DMSO. nih.gov |
| Pyrrolidine enamines | DFT | Assessed the relative stabilities of s-cis and s-trans conformers, finding they are often similarly stable for aldehyde- and ketone-derived enamines. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscape Analysis
While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a powerful means to explore the dynamic behavior and conformational landscape of molecules over time. MD simulations are particularly useful for understanding how the solvent and thermal fluctuations influence the structure and reactivity of pyrrolidine-based systems.
MD simulations have been employed to characterize the conformational ensembles of proline-containing peptides, which are structurally related to many pyrrolidine catalysts. crick.ac.ukbiorxiv.org These simulations can reveal the populations of different conformers, such as those arising from cis/trans isomerization of the peptide bond preceding the proline residue. crick.ac.ukbiorxiv.org By using enhanced sampling techniques like metadynamics, researchers can overcome the slow timescales of such conformational changes to obtain a comprehensive picture of the available subensembles. crick.ac.ukbiorxiv.org
In the context of catalysis, MD simulations have been used to investigate the role of a complex chemical environment, such as a micellar phase, on the outcome of a reaction. nih.gov For an aldol reaction catalyzed by a proline-containing lipopeptide in water, MD simulations showed that the micellar environment significantly enhances stereospecific encounters between reactants, favoring the experimentally observed product ratio. nih.gov This highlights the importance of considering the broader reaction environment, which can be effectively modeled using MD. Restrained molecular dynamics has also been used in conjunction with NMR data to calculate the solution structures of various conformers of β-proline oligopeptides. nih.gov
Data-Driven Approaches and Machine Learning in Catalysis Research
The increasing availability of computational power and experimental data has paved the way for data-driven approaches and machine learning (ML) in catalysis research. These methods can identify complex relationships between catalyst structure and performance, accelerating the discovery and optimization of new catalysts.
Predicting the enantioselectivity of a catalyst is a significant challenge in asymmetric catalysis. Machine learning models are being developed to tackle this problem by learning from existing reaction data. These models can predict the outcome of new reactions, thereby reducing the need for extensive experimental screening. arxiv.org
A general strategy involves using quantum chemical computations to generate data for a set of reactions and then training an ML model to predict the enantiomeric excess. rsc.orgnih.gov For instance, ML models can be trained to predict DFT-computed activation energies for the transition states leading to different stereoisomers. rsc.orgnih.gov This approach has been shown to achieve mean absolute errors as low as 0.25 kcal mol⁻¹ in activation energy predictions. rsc.orgnih.gov By using molecular representations that capture the three-dimensional structure of the catalytic intermediates, these models can be generalized to screen structurally diverse organocatalysts rapidly. rsc.orgnih.gov This informatics-guided workflow leverages artificial intelligence to move from inefficient, intuition-based catalyst design to a more systematic and accelerated discovery process. researchgate.net
Noncovalent interactions, such as hydrogen bonds, CH/π interactions, and π-stacking, are crucial in organizing the transition state assembly in organocatalysis and are often the origin of stereoselectivity. nih.gov Computational methods are essential for identifying and quantifying these subtle yet decisive interactions.
DFT calculations have been used to show that multiple non-covalent interactions between a catalyst and substrates can lead to a significantly favored transition state, resulting in high enantioselectivity. mdpi.com For example, in reactions catalyzed by squaramide-based pyrrolidine organocatalysts, the formation of hydrogen bonds and π-stacking interactions has been computationally identified as key to stereocontrol. mdpi.com
More advanced computational studies provide detailed accounts of how these nonbonding interactions dictate the outcome of reactions. For example, in reactions catalyzed by chiral phosphoric acids, the balance between stabilizing π-stacking and CH/π interactions can determine which enantiomer is formed preferentially. nih.gov Similarly, in Lewis base catalysis involving pyrrolidine derivatives, stabilizing C–H···N interactions between a substrate and the catalyst can induce distortion in the minor transition state, leading to enantioselectivity. acs.org The understanding of these interactions is critical, as they often modulate the reactivity and conformational preferences of the catalytic system. researchgate.net
Advanced Applications As Precursors and Building Blocks in Organic Synthesis
Chiral Pyrrolidine (B122466) Hydriodide as a Key Chiral Building Block
The substituted chiral pyrrolidine scaffold is a fundamental structural motif found in a vast array of biologically active natural products and synthetic compounds. mdpi.com This framework is not only integral to the final structure of many molecules but also plays a pivotal role as a building block and as a component of ligands in organic synthesis. mdpi.com Chiral pyrrolidines are highly valued as organocatalysts, capable of promoting various chemical transformations in an enantioselective manner, often avoiding the need for metal catalysts. mdpi.com
The significance of chiral building blocks like pyrrolidine derivatives lies in their ability to facilitate the efficient synthesis of molecules with specific, defined stereochemistry. This stereochemical control is critical as it can profoundly impact the biological activity and physical properties of the target compound. The synthesis of chiral pyrrolidines can be achieved through several methods, including asymmetric intramolecular Michael reactions, which yield versatile building blocks for alkaloid synthesis with moderate to excellent optical purity. rsc.org
Pyrrolidine hydriodide, particularly in its chiral forms, provides a stable, crystalline source of the chiral pyrrolidinium (B1226570) cation. This allows for its convenient handling and incorporation into synthetic routes where the stereochemistry of the pyrrolidine ring is transferred to the final product, guiding the formation of a specific enantiomer.
Synthesis of Diverse N-Heterocyclic Compounds and Natural Product Analogues
The pyrrolidine ring is a ubiquitous feature in numerous natural alkaloids, including nicotine (B1678760) and hygrine, as well as in many pharmaceutical drugs like procyclidine (B1679153) and bepridil. wikipedia.org Its derivatives, the amino acids proline and hydroxyproline, are also fundamental biological molecules. wikipedia.org Consequently, pyrrolidine and its salts, such as this compound, are essential starting materials for the synthesis of a wide range of nitrogen-containing heterocyclic compounds and analogues of natural products. wikipedia.orgnih.gov
Synthetic chemists have developed numerous strategies to construct the pyrrolidine ring and use it as a scaffold to build more complex polycyclic alkaloid frameworks. nih.govorganic-chemistry.org These methods include:
1,3-Dipolar Cycloadditions: A widely used method for constructing the five-membered pyrrolidine ring involves the reaction of an azomethine ylide with an alkene. nih.gov
Intramolecular C-H Amination: Biocatalytic platforms using evolved enzymes like cytochrome P411 can construct chiral pyrrolidines through the intramolecular amination of organic azides. escholarship.org
Sequential Reactions of Aminoalkynes: Metal-catalyzed sequential reactions involving aminoalkynes and carbonyls provide a powerful tool for assembling polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com
The preparation of natural product-like libraries of polyhydroxylated pyrrolidine alkaloids often utilizes chiral precursors to generate substituent diversity through diastereoselective additions. nih.gov These synthetic endeavors highlight the role of the pyrrolidine framework as a cornerstone for accessing molecules with significant biological relevance. nih.gov
Development of Pyrrolidinium Salts for Advanced Materials Science
Pyrrolidinium salts, derived from this compound, have emerged as critical components in the field of advanced materials, particularly in the development of perovskite solar cells (PSCs).
Pyrrolidinium lead iodide (PyPbI₃) is a novel organic-inorganic hybrid perovskite material synthesized from pyrrolidinium iodide (PyI) and lead iodide (PbI₂). semanticscholar.orgresearchgate.net This material has garnered significant interest as a more environmentally stable alternative to commonly used methylammonium-based perovskites. semanticscholar.org PyPbI₃ typically exhibits a one-dimensional (1D) or "perovskitoid" crystal structure. researchgate.net The synthesis is often achieved through simple methods like drop casting a solution of the precursors. semanticscholar.org The resulting material has shown promise due to its high moisture and temperature stability, attributed to the large, hydrophobic five-membered pyrrolidinium ring. researchgate.net
| Property | Value/Description | Source |
| Chemical Formula | PyPbI₃ | semanticscholar.orgresearchgate.net |
| Precursors | Pyrrolidinium Iodide (PyI), Lead Iodide (PbI₂) | semanticscholar.org |
| Crystal Structure | Hexagonal, 1D "perovskitoid" | semanticscholar.orgresearchgate.net |
| Bandgap | ~1.80 eV | researchgate.net |
| Key Feature | Excellent environmental and phase stability | semanticscholar.orgresearchgate.net |
Beyond its use as a primary absorber, pyrrolidinium iodide plays a crucial role as an additive to stabilize the photoactive phases of other high-performance perovskites, such as formamidinium lead iodide (FAPbI₃) and cesium lead iodide (CsPbI₃). jadara.edu.jotechscience.comnih.gov The incorporation of the larger pyrrolidinium cation helps to improve the structural integrity and environmental resilience of these materials. researchgate.netresearchgate.net
Key benefits of using pyrrolidinium salts in perovskite solar cells include:
Enhanced Stability: The large hydrophobic pyrrolidinium ring provides a robust barrier against environmental degradation, particularly from moisture. researchgate.netresearchgate.net This has been shown to stabilize single crystals in the presence of water for extended periods. researchgate.net
Phase Stabilization: Pyrrolidinium additives help to stabilize the desired black, photoactive α-phase of FAPbI₃, preventing its degradation into the non-photoactive yellow phase. jadara.edu.jonih.gov
Defect Passivation: By modifying the surface and grain boundaries of perovskite films, pyrrolidinium iodide can passivate defects, which reduces non-radiative charge recombination. jadara.edu.jotechscience.com This leads to a lower trap-state density in the material. semanticscholar.org
Improved Device Performance: The reduction in defects and enhanced stability translate directly to improved photovoltaic performance. The inclusion of pyrrolidinium has led to higher power conversion efficiencies (PCE), open-circuit voltages, and fill factors in solar cells. jadara.edu.jotechscience.comresearchgate.net For example, modifying a CsPbI₃ perovskite with PyI improved the PCE to 17.87% with an ultra-high fill factor of 0.84. techscience.com Similarly, FAPbI₃ solar cells mediated with pyrrolidinium achieved a champion efficiency of 21.72%, a significant increase from the 19.08% of the control device. jadara.edu.jo
| Perovskite System | Role of Pyrrolidinium | Performance Enhancement | Source |
| MAPbI₃ | Forms a 1D PyPbI₃ capping layer | Mitigates charge recombination, acts as a barrier against degradation. | researchgate.net |
| FAPbI₃ | Modifies PbI₂ precursor, suppresses yellow phase | PCE increased from 19.08% to 21.72%, improved stability. | jadara.edu.jo |
| CsPbI₃ | Surface and grain boundary passivation | PCE improved to 17.87%, enhanced film quality. | techscience.com |
Intermediates in the Synthesis of Specialized Organic Reagents
The pyrrolidine scaffold is a cornerstone in the design of specialized organic reagents, particularly in the field of asymmetric organocatalysis. mdpi.com Chiral pyrrolidines, often derived from proline, have been extensively modified to create highly efficient and selective catalysts for a wide range of chemical reactions. mdpi.com These catalysts typically operate by forming enamines or iminium ions with carbonyl substrates, activating them for stereoselective transformations. mdpi.com
This compound serves as a convenient and stable precursor for introducing the pyrrolidine moiety into these complex reagent structures. The synthesis of these specialized reagents often involves multiple steps, and having a reliable source of the core heterocyclic structure is essential. The development of novel pyrrolidine-based organocatalysts is an ongoing area of research, aimed at improving catalytic efficiency and expanding the scope of reactions to include more complex and less reactive substrates. mdpi.com
Functionalization of Polymeric Materials, e.g., Polyaniline
Polyaniline (PANI) is a conductive polymer with a wide range of potential applications, but its poor solubility often limits its processability. mdpi.com Chemical modification is a key strategy to overcome this limitation and to introduce new functionalities. mdpi.comscielo.br One method of modification is the nucleophilic addition of various compounds to the PANI backbone. scielo.brresearchgate.net
Given that pyrrolidine is a secondary amine, it can act as a nucleophile. This property suggests its potential use in the functionalization of polyaniline. The pyrrolidine ring could be introduced onto the polymer chain through nucleophilic addition reactions, potentially altering the polymer's physical and chemical properties. scielo.br This modification could enhance solubility, introduce sites for further reactions, or modulate the electronic properties of the PANI. This compound could serve as the reagent source for such functionalization processes, providing the pyrrolidine moiety in a reactive form.
Q & A
Basic: What are the standard synthetic routes for pyrrolidine hydriodide, and how can purity be validated?
This compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, alkylation of pyrrolidine with methyl iodide under controlled pH conditions can yield the hydriodide salt. Purity validation involves:
- Ion chromatography to confirm iodide content.
- 1H/13C NMR spectroscopy to verify structural integrity and absence of byproducts (e.g., residual solvents or unreacted pyrrolidine) .
- Elemental analysis (C, H, N) to validate stoichiometry .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : 3J(H,H) coupling constants to analyze pyrrolidine ring puckering (phase angle P and puckering amplitude ϕmax) .
- X-ray crystallography : Crystallographic data tables (e.g., bond lengths, angles) to resolve conformation and protonation states .
- Mass spectrometry (UPLC/Q-TOF MS) : For identifying isotopic patterns and fragmentation pathways, particularly using electron transfer dissociation (ETD) to preserve labile bonds .
Advanced: How can Design of Experiments (DoE) optimize this compound synthesis?
DoE is used to model interactions between variables like temperature, residence time, and reagent equivalents. For example:
- A central composite design (CCD) can identify optimal conditions for maximizing yield. In flow chemistry, factors such as pyrrolidine equivalents (1.2–2.0 eq) and temperature (298–333 K) are critical .
- Response surfaces and Arrhenius/Eyring plots (lnk vs. 1/T) quantify activation energy and entropy changes, enabling scalable process development .
Advanced: How to resolve contradictions in conformational data from NMR and X-ray crystallography?
Discrepancies may arise due to:
- Protonation state differences : NMR in solution vs. solid-state crystallography. Adjust pD to mimic crystallographic conditions and re-measure 3J(H,H) couplings .
- Pseudorotation dynamics : Use MATLAB-based tools (e.g., Pseudorotation GUI) to model ring puckering and compare with crystallographic parameters (e.g., ϕmax = 35°–45°) .
Basic: What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to prevent inhalation of volatile pyrrolidine derivatives.
- Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact.
- Waste disposal : Neutralize hydriodide salts with sodium bicarbonate before disposal .
Advanced: What role does this compound play in asymmetric synthesis?
It serves as a chiral auxiliary or catalyst in kinetic resolution (KR) reactions. For example:
- Dynamic thermodynamic resolution (DTR) : Enantioselective lithiation of N-protected this compound derivatives yields enantiomeric excess (ee) >90% .
- Hydroamination reactions : this compound catalyzes C–N bond formation in styrene derivatives, with turnover numbers (TON) >100 .
Advanced: How to analyze this compound's bioactivity using mass spectrometry?
- Data-independent acquisition (DIA) : Combine ETD and CID fragmentation in Q-TOF MS to profile bioactive derivatives.
- Mass spectral networking : Cluster MS/MS spectra to identify isomers (e.g., antimicrobial pyrrolidine alkaloids with MIC <125 µg/mL against E. coli) .
Basic: What are the key applications of this compound in drug discovery?
- Scaffold for SAR studies : Modifying the hydriodide salt improves solubility for in vitro assays (e.g., IC50 determinations).
- Antimicrobial agents : Derivatives show activity against Gram-negative bacteria (MIC = 75–150 µg/mL) .
Advanced: How does pH affect the conformational dynamics of this compound?
- Low pH (pD <2.0) : Protonation stabilizes the endo puckered conformation (P = 0°–90°).
- High pH (pD >12.0) : Deprotonation shifts to exo puckering (P = 180°–270°), altering reactivity in catalysis .
Advanced: What strategies address discrepancies in reported biological activities of this compound derivatives?
- Standardized assays : Use consistent bacterial strains (e.g., ATCC controls) and MIC protocols .
- Metabolomic profiling : UPLC/MS to identify interfering metabolites in in vivo studies .
- Structural analogs : Compare with known bioactive derivatives (e.g., Vixotrigine, Remoxipride) to isolate pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
